molecular formula C12H8N2O3 B061027 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid CAS No. 174422-10-7

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

Cat. No.: B061027
CAS No.: 174422-10-7
M. Wt: 228.2 g/mol
InChI Key: DIZBQMTZXOUFTD-UHFFFAOYSA-N
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Description

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that combines the structural features of both furan and benzoimidazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both furan and benzoimidazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid typically involves the condensation of a furan derivative with a benzoimidazole precursor. One common method includes the reaction of 2-furancarboxaldehyde with o-phenylenediamine under acidic conditions to form the benzoimidazole ring, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

    Reduction: The benzoimidazole ring can be reduced under specific conditions to yield dihydrobenzoimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products:

    Oxidation: Furanones, carboxylic acids.

    Reduction: Dihydrobenzoimidazole derivatives.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the bioactivity of the benzoimidazole ring.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is largely dependent on its interaction with biological targets. The benzoimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or interfering with DNA replication. The furan ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 2-Furan-2-yl-1H-benzoimidazole-5-carboxylic acid
  • 2-(2-furyl)-1H-benzimidazole-5-carboxylic acid hydrochloride
  • 5-(2-furyl)-1H-benzimidazole-2-carboxylic acid

Comparison: Compared to similar compounds, 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is unique due to the specific positioning of the furan and benzoimidazole rings, which may influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also adds to its versatility in forming derivatives and conjugates for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZBQMTZXOUFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378100
Record name 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174422-10-7
Record name 2-(Furan-2-yl)-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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